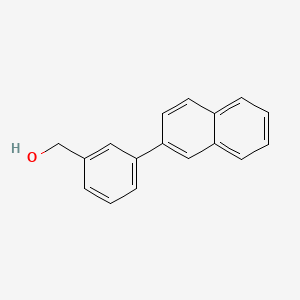
(3-(Naphthalen-2-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Naphthalen-2-yl)phenyl)methanol: is an organic compound with the molecular formula C17H14O It consists of a naphthalene ring and a phenyl ring connected through a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Naphthalen-2-yl)phenyl)methanol typically involves the reaction of naphthalene-2-boronic acid with benzaldehyde in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a solvent like ethanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-(Naphthalen-2-yl)phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Naphthalen-2-yl(phenyl)methanone.
Reduction: Naphthalen-2-yl(phenyl)methane.
Substitution: Halogenated derivatives such as (3-(Naphthalen-2-yl)phenyl)bromide.
Applications De Recherche Scientifique
Chemistry: (3-(Naphthalen-2-yl)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the interactions between aromatic compounds and biological macromolecules. It helps in understanding the binding mechanisms and effects of aromatic compounds on proteins and nucleic acids .
Medicine: Its structural properties make it a candidate for designing molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of high-performance materials .
Mécanisme D'action
The mechanism of action of (3-(Naphthalen-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to aromatic receptors and enzymes, influencing their activity. The methanol group plays a crucial role in the binding process, enhancing the compound’s affinity for its targets. The pathways involved include aromatic stacking interactions and hydrogen bonding .
Comparaison Avec Des Composés Similaires
- Naphthalen-2-yl(phenyl)methanone
- Naphthalen-2-yl(phenyl)methane
- (3-(Naphthalen-2-yl)phenyl)bromide
Uniqueness: (3-(Naphthalen-2-yl)phenyl)methanol is unique due to the presence of both naphthalene and phenyl rings connected through a methanol group. This structure imparts distinct chemical and physical properties, making it versatile for various applications. Compared to its analogs, it offers better solubility and reactivity, which are advantageous in synthetic and industrial processes .
Propriétés
Numéro CAS |
1349716-83-1 |
|---|---|
Formule moléculaire |
C17H14O |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(3-naphthalen-2-ylphenyl)methanol |
InChI |
InChI=1S/C17H14O/c18-12-13-4-3-7-15(10-13)17-9-8-14-5-1-2-6-16(14)11-17/h1-11,18H,12H2 |
Clé InChI |
KNNIMZAVFNSRDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


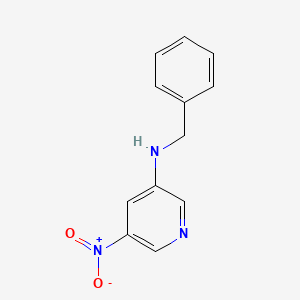


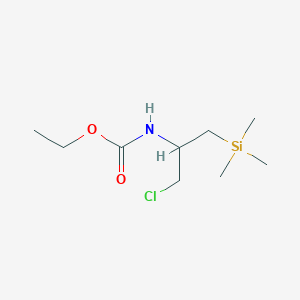
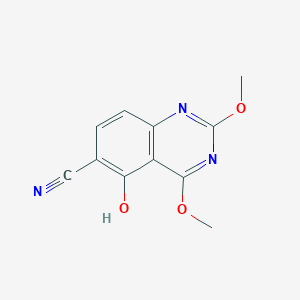
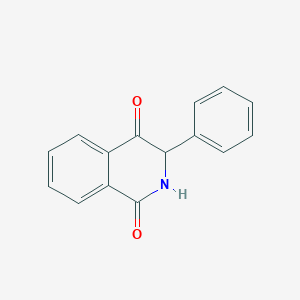

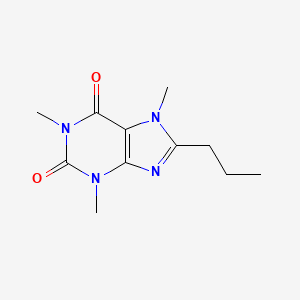

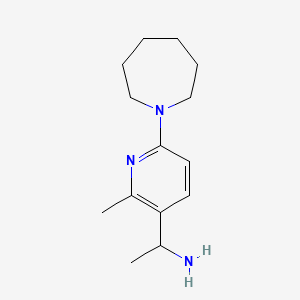
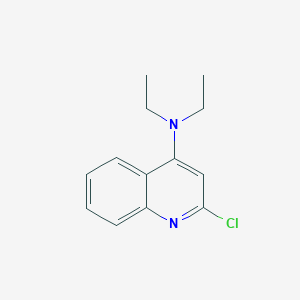
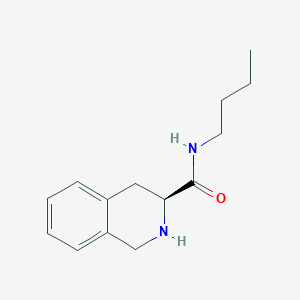

![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)
